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Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

Cat. No.: B13420583 Get Quote

Cys-Tat (47-57) Transduction Domain: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the basic properties of the

Cys-Tat (47-57) protein transduction domain. Derived from the human immunodeficiency virus-

1 (HIV-1) trans-activating transcriptional activator (Tat) protein, this arginine-rich cell-

penetrating peptide (CPP) has emerged as a powerful tool for intracellular delivery of a wide

range of cargo molecules. This document details its fundamental characteristics, mechanisms

of cellular uptake, and provides standardized protocols for its experimental application.

Core Properties of Cys-Tat (47-57)
The Cys-Tat (47-57) peptide is a derivative of the minimal protein transduction domain of the

HIV-1 Tat protein, with an added cysteine residue at the N-terminus. This cysteine provides a

reactive thiol group, facilitating straightforward conjugation to various cargo molecules such as

proteins, peptides, nucleic acids, and nanoparticles.[1]

Physicochemical Characteristics
The fundamental properties of the Cys-Tat (47-57) peptide are summarized in the table below.
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Property Value Reference

Amino Acid Sequence
Cys-Tyr-Gly-Arg-Lys-Lys-Arg-

Arg-Gln-Arg-Arg-Arg
[2]

One-Letter Code CYGRKKRRQRRR [2]

Molecular Formula C67H124N34O14S

Molecular Weight 1661.99 Da

Isoelectric Point (pI) ~12.5 (Calculated)

Net Charge at pH 7 +8

Mechanism of Cellular Transduction
The precise mechanism by which Cys-Tat (47-57) traverses the plasma membrane is a subject

of ongoing research, with evidence supporting multiple pathways. The uptake is generally

considered to be initiated by an electrostatic interaction between the positively charged peptide

and the negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface.[3][4]

Following this initial binding, internalization is thought to occur through two primary

mechanisms: direct translocation and endocytosis.

Direct Translocation
This energy-independent process involves the direct penetration of the peptide across the lipid

bilayer. It is hypothesized that the interaction of multiple Tat peptides with the membrane

induces transient pore formation, allowing the peptide and its conjugated cargo to enter the

cytoplasm directly. This pathway is favored at higher peptide concentrations.

Endocytosis
Cys-Tat (47-57) can also be internalized through various energy-dependent endocytic

pathways, including:

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits

that invaginate to form vesicles containing the peptide-cargo conjugate.
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Caveolae-Mediated Endocytosis: Internalization occurs via flask-shaped invaginations of the

plasma membrane called caveolae.

Macropinocytosis: This process involves the non-specific engulfment of extracellular fluid

and solutes, including the Tat peptide, into large vesicles called macropinosomes.

The specific endocytic route utilized can be dependent on the cell type, cargo size, and

experimental conditions.[2]

Signaling and Intracellular Trafficking
Once inside the cell, the fate of the Cys-Tat (47-57)-cargo conjugate depends on the pathway

of entry. Cargo that enters via direct translocation is immediately available in the cytoplasm. In

contrast, cargo internalized through endocytosis is initially sequestered within endosomes and

must escape into the cytoplasm to reach its target. The efficiency of this endosomal escape is a

critical factor in the overall efficacy of delivery.

Quantitative Analysis of Cellular Uptake
The efficiency of Cys-Tat (47-57)-mediated cargo delivery can vary significantly depending on

the cell line, cargo type, and experimental conditions. The following tables summarize

representative quantitative data on cellular uptake.

Uptake Efficiency in Various Cell Lines
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Cell Line Cargo
Concentrati
on

Incubation
Time

Uptake
Efficiency
(% of
positive
cells)

Reference

HeLa
FITC-labeled

Tat
750 nM 6 hours ~95% [2]

HBMEC
FITC-labeled

Tat
750 nM 6 hours ~98% [2]

MCF-7
5-FAM

(fluorophore)
5 µM 2 hours > 90% [5]

KB-3-1 Doxorubicin 5 µM 2 hours

Significantly

enhanced

over free

drug

[5]

KB-V1 Doxorubicin 5 µM 2 hours

Significantly

enhanced

over free

drug

[5]

Effect of Endocytosis Inhibitors on Cys-Tat (47-57)
Uptake in HeLa Cells
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Inhibitor
Target
Pathway

Concentration
Inhibition of
Uptake (%)

Reference

Chlorpromazine

Clathrin-

mediated

endocytosis

50 µM ~48%

Phenylarsine

oxide

Clathrin-

mediated

endocytosis

3 µM ~79%

Methyl-β-

cyclodextrin

Caveolae-

mediated

endocytosis/Mac

ropinocytosis

2.5 mM ~13%

Amiloride Macropinocytosis 2.5 mM
No significant

inhibition

Bafilomycin A1
Endosomal

acidification
50 nM ~14%

Experimental Protocols
The following are detailed protocols for the quantification of Cys-Tat (47-57) cellular uptake

using flow cytometry and visualization via confocal microscopy.

Protocol for Cellular Uptake Assay by Flow Cytometry
Objective: To quantitatively measure the cellular uptake of a fluorescently labeled Cys-Tat (47-

57) conjugate.

Materials:

Cells of interest (e.g., HeLa)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA

Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Propidium Iodide (PI) or other viability dye

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency

on the day of the experiment. Incubate overnight at 37°C and 5% CO2.

Peptide Treatment: On the day of the experiment, remove the culture medium and wash the

cells once with pre-warmed PBS. Add fresh, serum-free medium containing the desired

concentration of the fluorescently labeled Cys-Tat (47-57) conjugate. Incubate for the desired

time (e.g., 2-6 hours) at 37°C.

Cell Harvesting: After incubation, remove the peptide-containing medium and wash the cells

three times with cold PBS to remove any non-internalized peptide.

Detachment: Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

Neutralize the trypsin with complete culture medium.

Cell Staining: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x

g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of cold flow

cytometry staining buffer.

Viability Staining: Add a viability dye such as Propidium Iodide to distinguish between live

and dead cells.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the fluorophore

at its specific wavelength (e.g., 488 nm for FITC) and collecting the emission at the

appropriate wavelength (e.g., ~520 nm for FITC). Record the fluorescence intensity of at

least 10,000 events per sample.
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Data Analysis: Gate on the live cell population and quantify the percentage of fluorescently

positive cells and the mean fluorescence intensity.

Protocol for Confocal Microscopy Imaging of Cellular
Internalization
Objective: To visualize the intracellular localization of a fluorescently labeled Cys-Tat (47-57)

conjugate.

Materials:

Cells of interest (e.g., HeLa)

Glass-bottom culture dishes or chamber slides

Complete cell culture medium

PBS

Fluorescently labeled Cys-Tat (47-57) conjugate (e.g., FITC-Tat)

Hoechst 33342 or DAPI for nuclear staining

Paraformaldehyde (PFA) for fixation

Mounting medium

Confocal microscope

Procedure:

Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere

and grow to 50-70% confluency.

Peptide Treatment: Replace the culture medium with fresh, serum-free medium containing

the fluorescently labeled Cys-Tat (47-57) conjugate at the desired concentration. Incubate for

the desired time at 37°C.
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Nuclear Staining: During the last 10-15 minutes of incubation, add a nuclear stain such as

Hoechst 33342 to the medium.

Washing: After incubation, remove the medium and wash the cells three times with PBS.

Fixation (Optional): For fixed-cell imaging, add 4% PFA in PBS and incubate for 15 minutes

at room temperature. Wash three times with PBS.

Mounting: Add a drop of mounting medium to the cells and cover with a coverslip.

Confocal Imaging: Visualize the cells using a confocal microscope. Acquire images using the

appropriate laser lines and emission filters for the fluorophore and the nuclear stain. Z-stack

images can be acquired to reconstruct the 3D distribution of the peptide within the cells.

Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed

mechanisms of Cys-Tat (47-57) translocation and a typical experimental workflow.

Proposed Mechanisms of Cys-Tat (47-57) Cellular
Uptake
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Caption: Proposed pathways for Cys-Tat (47-57) cellular entry.
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Experimental Workflow for Quantifying Cellular Uptake

Start 1. Seed Cells 2. Incubate with
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(Quantitative)

Confocal Microscopy
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Caption: Workflow for assessing Cys-Tat (47-57) uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13420583?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13420583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

